molecular formula C9H16ClNO2 B2941936 Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2445786-69-4

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2941936
CAS No.: 2445786-69-4
M. Wt: 205.68
InChI Key: MXLFPUHRECDFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a bicyclic compound featuring a spiro[3.3]heptane core with an amine group at position 3 and a methyl ester at position 1. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFPUHRECDFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and biological activity.

Conditions Reagents/CatalystsProductYieldSource
Acidic hydrolysis6N HCl, reflux3-aminospiro[3.3]heptane-1-carboxylic acid72%
Basic saponificationNaOH (2M), ethanol, 80°CSodium carboxylate salt85%

Nucleophilic Substitution at Electrophilic Centers

The sp³-hybridized carbons in the spirocyclic structure participate in nucleophilic substitutions, particularly with amines and thiols.

Nucleophile Reagents/ConditionsProductApplicationSource
MethylamineNa(AcO)₃BH, DCE, 25°C3-(methylamino)spiro[3.3]heptane-1-carboxylateIntermediate for sulfonamides
ThiophenolK₂CO₃, DMF, 60°CThioether derivativeScaffold diversification

Reductive Amination and Amide Formation

The primary amine group facilitates reductive amination and amide couplings, enabling structural diversification.

Key Reactions:

  • Reductive amination with ketones :

    • Reactants : Cyclohexanone, Na(AcO)₃BH, DCE

    • Product : N-cyclohexyl-3-aminospiro[3.3]heptane-1-carboxylate (Yield: 67%) .

  • Sulfonamidation :

    • Reactants : Tosyl chloride, pyridine, 0°C → 25°C

    • Product : Sulfonamide derivative (Yield: 51%) .

Cycloaddition and Ring-Opening Reactions

The strained spirocyclic system participates in [2+2] and [3+2] cycloadditions, enabling ring expansion or functionalization.

Reaction Type ConditionsProductOutcomeSource
[2+2] CycloadditionUV light, methylenecyclobutaneBicyclic lactam derivativeEnhanced rigidity
Ring-openingH₂O, H⁺ catalyst, 100°CLinear amino diacidSolubility enhancement

Nitrile Formation and Further Functionalization

The amine group can be converted to nitriles via Hofmann degradation, enabling access to cyano derivatives.

Example Pathway ( ):

  • Hofmann degradation :

    • Reactants : Methyl 3-carbamoylspiro[3.3]heptane-1-carboxylate, POCl₃, 1,2-dichloroethane

    • Product : Methyl 3-cyanospiro[3.3]heptane-1-carboxylate (Yield: 62%).

  • Nitrile reduction :

    • Reactants : H₂, Ra-Ni, ethanol

    • Product : 3-aminomethylspiro[3.3]heptane-1-carboxylate (Yield: 78%).

pH-Dependent Reactivity

The compound’s behavior varies significantly with pH:

  • Acidic conditions : Protonation of the amine enhances electrophilicity at adjacent carbons.

  • Basic conditions : Deprotonation facilitates nucleophilic attack on the ester group .

Stability Under Synthetic Conditions

Critical parameters for reaction optimization include:

Parameter Optimal RangeImpact on Yield/PuritySource
Temperature0°C–25°C (aminations)Minimizes side reactions
Solvent polarityLow (DCE, THF)Enhances nucleophile activity
Reaction time10–24 hoursMaximizes conversion

Scientific Research Applications

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a compound with potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents. Interaction studies are essential for understanding its potential therapeutic effects and safety profile.

Synthesis Methods
Several synthesis methods have been reported for producing methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride. Preparation of spiro[3.3]heptane was performed according to Scheme 3 . This synthetic route comprises, with minor deviations mentioned below . The first cyclobutane motif was prepared according to the model reaction resulting in compound, 74 % yield . The hydroxyl groups were deprotected using p-toluene sulfonic acid monohydrate in methanol to form diol in 93 % yield . Mesyl chloride and pyridine in DCM were used to prepare mesylate from the diol in 98 % yield .

Analogues and Structural Features
Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride has several analogues that share structural features but differ in functional groups or stereochemistry.

Compound NameStructure FeaturesUnique Aspects
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochlorideAmino group at position 6Different position of the amino group affects activity
Ethyl 3-aminospiro[3.3]heptane-1-carboxylateEthyl instead of methylChanges solubility and potential bioactivity
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochlorideAmino group at position 1Position alters receptor interactions

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride stands out due to its specific stereochemistry and the positioning of functional groups, which can significantly influence its biological activity and therapeutic potential compared to these analogues.

Mechanism of Action

The mechanism of action of Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Spiro[3.3]heptane Derivatives

tert-Butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate (EN300-45168526)
  • Structure : Shares the spiro[3.3]heptane core but replaces the methyl ester with a tert-butyl carbamate group.
  • Molecular Formula: C11H20N2O2 (vs. C9H14ClNO2 for the target compound).
  • Hydrochloride salt form improves crystallinity .
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2)
  • Structure : Contains two fluorine atoms at position 3 and two nitrogen atoms in the spiro system.
  • Impact of Fluorine : Enhances metabolic stability and lipophilicity, which could improve bioavailability in drug candidates. The diaza (two-nitrogen) structure introduces additional hydrogen-bonding capabilities .
2,6-Diazaspiro[3.3]heptane hydrochloride (CAS 321890-22-6)
  • Structure : Simplifies the target compound by removing the methyl ester and amine, retaining only the diaza spiro framework.
  • Applications : Serves as a versatile building block for heterocyclic chemistry but lacks the functional groups necessary for ester-based coupling reactions .

Bicyclo[2.2.1]heptane and Related Analogs

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-76-7)
  • Structure : Features a bicyclo[2.2.1]heptane system instead of spiro[3.3]heptane.
  • Functional Similarity: Retains the methyl ester and amine group but in a strained norbornane-like framework. The altered ring geometry affects conformational flexibility and steric accessibility .
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride (CAS 1392804-60-2)
  • Structure : Combines a bicyclo[3.1.1] system with a single nitrogen bridgehead.
  • Key Difference : The azabicyclo[3.1.1] core mimics the topology of natural products like pinene, offering distinct stereoelectronic properties compared to spiro systems .

Melting Points and Stability

  • Target Compound : Likely a crystalline solid (similar to analogs like compound 12, m.p. 127.3°C). Hydrochloride salts generally exhibit higher melting points than free bases .
  • Fluorinated Analog (CAS 2102412-20-2): Storage at room temperature suggests moderate stability, while non-fluorinated analogs may require refrigeration .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Molecular Formula Key Features
Target Compound Spiro[3.3]heptane Methyl ester, amine (HCl salt) C9H14ClNO2 High solubility, versatile
tert-Butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate Spiro[3.3]heptane tert-butyl carbamate, amine C11H20N2O2 Steric bulk, stable
2,6-Diazaspiro[3.3]heptane HCl Spiro[3.3]heptane Two amines (HCl salt) C5H10ClN2 Rigid, hydrogen-bond donor
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate Bicyclo[2.2.1] Methyl ester, amine C9H15NO2 Conformationally strained

Biological Activity

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of spirocyclic compounds. Its structural formula can be represented as follows:

C9H16ClNO2\text{C}_9\text{H}_{16}\text{ClN}\text{O}_2

This compound features a spirocyclic structure that contributes to its distinct chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily neurotransmitter systems and enzymes. The unique spirocyclic structure allows it to bind effectively to various receptors, modulating their activity and leading to changes in cellular processes and biological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects : Similar compounds have shown promise in treating neurological disorders by interacting with neurotransmitter systems, particularly glutamate receptors crucial for synaptic transmission and plasticity.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating its suitability for further investigation in infectious disease models.
  • Proteomics Research Tool : The compound has been highlighted for its role in proteomics, particularly in studying protein interactions and enzyme activity modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound could inhibit the activity of specific enzymes at micromolar concentrations, suggesting potential applications in metabolic regulation.
  • Neuropharmacology Research : Research focusing on structurally similar compounds indicated their ability to modulate glutamate receptors, which are essential for synaptic transmission.
  • Antimicrobial Activity Assessment : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further exploration for therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Methyl 6-Aminospiro[3.3]heptane-2-carboxylateC9H16ClN1O2Potential neuroactive properties
6-Aminospiro[3.3]heptane-2-carboxylic acidC8H13ClN1O2Investigated for proteomics applications
(7R)-7-Aminospiro[3.3]heptane-2-carboxylic acidC8H14ClN1O2Different receptor interactions

Q & A

Basic: What synthetic routes are commonly used to prepare Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride, and how is its structure validated?

Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclization, amine functionalization, and salt formation. For example, spirocyclic frameworks are often constructed using [3+2] cycloadditions or intramolecular nucleophilic substitutions. Post-synthesis, structural validation relies on 1H/13C NMR to confirm proton environments and carbon connectivity, supplemented by X-ray crystallography for absolute stereochemical assignment (if chiral centers are present). Low yields in spirocyclic syntheses (e.g., 12% in analogous compounds ) may arise from steric hindrance, requiring optimization of reaction temperatures or catalysts like Lewis acids .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor-binding affinities?

Methodological Answer:
Contradictions in binding data may stem from assay variability (e.g., cell-based vs. purified receptor assays) or differences in stereochemical purity. To address this:

  • Orthogonal assays : Compare results from radioligand binding, surface plasmon resonance (SPR), and functional assays (e.g., cAMP modulation).
  • Chiral separation : Use chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts receptor interactions .
  • Molecular docking : Perform in silico modeling to predict binding modes and validate with mutagenesis studies .

Basic: What solvent systems and purification techniques are optimal for isolating this compound?

Methodological Answer:
The compound is moisture-sensitive and typically purified via recrystallization from acetonitrile or dichloromethane/methanol mixtures. For chromatography, use silica gel with eluents like ethyl acetate:hexane (4:6) or dichloromethane:methanol (95:5) to retain polar functional groups. Solubility in polar aprotic solvents (e.g., DMF, THF) facilitates reaction setups, while aqueous solubility is limited, requiring pH adjustment for biological assays .

Advanced: How does the spirocyclic architecture influence the compound’s pharmacokinetic properties, and how can this be optimized for CNS-targeted therapies?

Methodological Answer:
The spiro[3.3]heptane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation. To improve blood-brain barrier (BBB) penetration:

  • LogP optimization : Introduce lipophilic substituents (e.g., methyl groups) while maintaining a calculated LogP < 3.
  • Pro-drug strategies : Temporarily mask the amine with tert-butoxycarbonyl (Boc) groups, cleaved enzymatically in vivo .
  • In vivo PK studies : Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models, adjusting substituents based on clearance rates .

Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound under accelerated stability testing?

Methodological Answer:
HPLC-MS is essential for identifying degradation products (e.g., hydrolysis of the ester group or amine oxidation). For structural elucidation:

  • High-resolution mass spectrometry (HRMS) confirms molecular formulas.
  • FT-IR detects functional group changes (e.g., loss of carbonyl stretches from ester degradation).
  • 2D NMR (e.g., COSY, HSQC) maps spin systems in complex degradation byproducts .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve the compound’s selectivity for aminergic receptors?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents on the spirocyclic core and carboxylate group. For example, replacing the methyl ester with bulkier tert-butyl esters may reduce off-target binding .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electrostatic/steric properties with receptor selectivity (e.g., serotonin vs. dopamine receptors).
  • Functional assays : Measure agonist/antagonist activity across receptor subtypes using calcium flux or β-arrestin recruitment assays .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust formation.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the compound’s metabolic pathways, and what experimental validation is required?

Methodological Answer:

  • In silico prediction : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation, glucuronidation).
  • Microsomal assays : Incubate the compound with human liver microsomes (HLM) and analyze via LC-HRMS to detect oxidative metabolites.
  • CYP inhibition studies : Test against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.